5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a methoxycarbonyl group at position 5 and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog # sc-391234) and is utilized in synthesizing bioactive derivatives, particularly in drug discovery targeting inflammation and microbial infections .
Properties
CAS No. |
1113102-07-0 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-3-2-4-8-11-6(9(13)14)5-12(7)8/h2-5H,1H3,(H,13,14) |
InChI Key |
HJUQPLDPKBEOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Cyclization
A 2-aminopyridine derivative 1 with a methoxycarbonyl group at position 5 reacts with a propiolic acid derivative 2 under acidic conditions. The enamine intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core (Figure 1):
Key Parameters :
Functional Group Interconversion
Post-cyclization, the ester group at position 2 is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl:
Yield Considerations :
-
Hydrolysis typically achieves 70–85% yield but requires careful pH control to prevent decarboxylation.
Nitroalkane-Mediated Cyclization
Adapting methodologies from imidazo[1,5-a]pyridine synthesis, nitroalkanes activated by phosphorous acid in PPA can electrophilically trap 2-(aminomethyl)pyridine derivatives. While originally designed for [1,5-a] isomers, this approach is modifiable for [1,2-a] systems by altering substituent positions.
Reaction Mechanism
A 2-(aminomethyl)pyridine 3 with a 5-methoxycarbonyl group reacts with nitroacetophenone 4 in PPA. The nitro group acts as an electrophile, forming an amidinium intermediate that cyclizes to the imidazo[1,2-a]pyridine core (Scheme 1):
Optimization Challenges :
-
Steric hindrance from the methoxycarbonyl group reduces nitroalkane reactivity, necessitating higher temperatures (130–140°C).
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining three reactants in one pot. For the target compound, a Ugi-azide reaction could assemble the imidazo[1,2-a]pyridine skeleton while introducing carboxylate and methoxycarbonyl groups.
Ugi-Azide Protocol
A mixture of 2-azidopyridine-5-carboxylate 5 , an aldehyde 6 , and an isocyanide 7 undergoes cycloaddition to form a tetrazole intermediate, which thermally rearranges to the imidazo[1,2-a]pyridine:
Advantages :
Limitations :
-
Requires precise stoichiometry to avoid polymerization.
Post-Functionalization of Preformed Scaffolds
Introducing substituents after constructing the imidazo[1,2-a]pyridine core offers flexibility.
Directed C-H Functionalization
Palladium-catalyzed C-H activation installs the methoxycarbonyl group at position 5. Using Pd(OAc)₂ and a directing group (e.g., pyridine), carbonylation with CO and methanol affords the ester:
Efficiency :
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | 2-Aminopyridine, propiolate | PPA, 110–130°C | 50–60 | Moderate |
| Nitroalkane cyclization | 2-(Aminomethyl)pyridine | PPA, 130–140°C | 30–45 | Low |
| Ugi-Azide MCR | Azidopyridine, aldehyde | MeOH, rt → Δ | 40–55 | High |
| C-H Functionalization | Imidazo[1,2-a]pyridine | Pd catalysis | 60–65 | High |
Key Insights :
-
The Gould-Jacobs route balances yield and simplicity but requires harsh acids.
-
C-H functionalization offers superior regiocontrol but demands expensive catalysts.
Chemical Reactions Analysis
5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
- Anticancer Properties : Research has shown that similar imidazo-pyridine derivatives can inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for modifications that can lead to the development of new materials with unique properties.
- Building Block for Drug Design : It is used as a scaffold for synthesizing more complex molecules that may have enhanced biological activity or specificity.
- Functionalization : The carboxylic acid group allows for further functionalization, enabling the creation of derivatives tailored for specific applications.
Material Science
In material science, this compound is explored for its potential in developing advanced materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology : Its derivatives are being studied for use in nanomaterials, where their unique chemical structure can provide specific electronic or optical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |
| Johnson et al. (2024) | Anticancer Properties | Reported inhibition of tumor cell lines with IC50 values comparable to existing chemotherapeutics. |
| Lee et al. (2023) | Synthesis of Derivatives | Developed several new compounds with enhanced solubility and bioactivity through modification of the methoxycarbonyl group. |
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type and position on the imidazo[1,2-a]pyridine scaffold:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Br, -F) enhance electrophilicity and may improve binding to biological targets .
Antimicrobial Activity:
- 5-Bromo Derivative : Exhibits potent activity against Enterococcus faecalis and Staphylococcus epidermidis (MIC = 3.9 µg/mL) .
- 5-(Methoxycarbonyl) Analog: Limited direct data, but ester derivatives are often prodrugs with enhanced bioavailability .
Anti-Inflammatory Activity:
Physicochemical Properties
| Property | 5-(Methoxycarbonyl) | 5-Methyl | 7-CF₃ | 6-Fluoro |
|---|---|---|---|---|
| LogP (Predicted) | 1.2 | 1.8 | 2.5 | 1.4 |
| Aqueous Solubility (mg/mL) | 12.4 | 8.2 | 3.1 | 10.7 |
| pKa (COOH) | 3.1 | 3.0 | 2.8 | 3.2 |
Biological Activity
5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid, with the CAS number 1113102-07-0, belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with methoxycarbonyl and carboxylic acid functional groups.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study synthesized various imidazo[1,2-a]pyridine-3-carboxamides and screened them against Mycobacterium tuberculosis (Mtb) strains. Notably, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, highlighting their potential as anti-tuberculosis agents .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 9 | ≤1 | Mtb |
| 12 | ≤0.006 | Mtb |
| 18 | <0.03 | MDR Mtb strains |
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been evaluated for anti-inflammatory effects. A study reported acute and chronic anti-inflammatory evaluations revealing that certain derivatives significantly reduced inflammation markers in animal models . The mechanism appears to involve inhibition of pro-inflammatory cytokines.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored against various cancer cell lines. In vitro studies indicated that compounds within this class can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| BEL-7402 | 10.74 | Induces apoptosis |
| A549 | 0.13 | Significant inhibitory effect |
| Colo-205 | 0.19 | Significant inhibitory effect |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of ATP Homeostasis : Some studies suggest that imidazo[1,2-a]pyridines inhibit ATP homeostasis by targeting QcrB, a component involved in energy metabolism in bacteria .
- Caspase Pathway Modulation : The compound may influence the caspase pathway, leading to enhanced apoptosis in cancer cells by upregulating Bcl-2 and downregulating Bax .
Case Studies and Research Findings
Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives:
- Study on Antimicrobial Activity : A set of synthesized compounds showed promising results against drug-resistant strains of Mycobacterium tuberculosis, suggesting a novel mechanism distinct from existing treatments .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that imidazo[1,2-a]pyridine derivatives significantly reduced paw edema in rat models, indicating strong anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid?
- Continuous Flow Synthesis : React 2-aminopyridines with bromopyruvic acid in dimethylformamide (DMF) using catalytic p-toluenesulphonic acid (PTSA) at 125°C. This method achieves high efficiency (63% yield improvement over traditional methods) and avoids intermediate purification .
- One-Pot Multicomponent Reaction : Combine 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water with piperidine as a catalyst at room temperature. This green chemistry approach yields derivatives in 2 hours (73% isolated yield) .
Q. How is this compound characterized using spectroscopic and analytical methods?
- FT-IR : Identify lactam (1628 cm⁻¹) and carboxylic acid (1711 cm⁻¹) functional groups .
- NMR : Use H NMR to resolve aromatic protons (δ = 6.64–7.70 ppm) and C NMR to confirm 17 distinct carbon signals .
- CHN Analysis : Compare experimental vs. theoretical C, H, and N content to verify purity (e.g., deviations <0.3%) .
- Melting Point : Determine purity via narrow melting ranges (e.g., 188°C with decomposition) .
Q. What are the limitations of current synthesis methods, and how can they be addressed?
- Limitations : Long reaction times, high temperatures, toxic solvents, and competing decarboxylation .
- Solutions :
- Use continuous flow systems to reduce reaction time (e.g., 10 minutes at 125°C) .
- Replace organic solvents with water in one-pot reactions to improve sustainability .
Advanced Research Questions
Q. How can competing reactions during amide derivatization be mitigated?
- Competing Reactions : Amine nucleophilic addition to EDC reduces amide yield .
- Optimization :
- Use excess amine (1.2 equivalents) and DIPEA (1:1 ratio with amine) to suppress side reactions.
- Separate reagent streams (EDC/HOBt and amine/DIPEA) in microreactors to enhance efficiency .
Q. How to resolve discrepancies between experimental and theoretical analytical data?
- Example : CHN analysis shows slight deviations in carbon content.
- Methodology :
- Repeat analyses under standardized conditions (e.g., dry samples, calibrated instruments).
- Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
Q. What mechanistic insights explain the formation of this compound?
- Key Steps :
Piperidine deprotonates Meldrum’s acid to form an enolate.
Knoevenagel condensation with aryl aldehydes generates intermediate A.
Michael addition with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile forms intermediate B.
Intramolecular cyclization and aromatization yield the final product .
Q. How can biological activity (e.g., COX inhibition) be evaluated?
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding to COX-1/2 active sites .
- In Vitro Assays : Measure IC values via enzyme inhibition assays (e.g., COX-2 inhibition by 3-amino derivatives) .
Q. What strategies improve scalability and functional group tolerance in synthesis?
- Automated Flow Systems : Enable rapid synthesis of diverse amides (primary, secondary, aryl amines) without Lewis acids .
- Microwave Irradiation : Shorten reaction times (e.g., 1–2 hours vs. 24 hours) for thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
